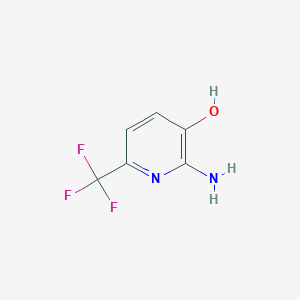

2-Amino-6-(trifluoromethyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3(12)5(10)11-4/h1-2,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKUMWBWJIMTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-(trifluoromethyl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Amino-6-(trifluoromethyl)pyridin-3-ol, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The trifluoromethyl and aminopyridinol moieties are prevalent in numerous biologically active compounds, making efficient access to novel derivatives a critical objective in medicinal chemistry. This document details a strategic two-step synthesis commencing from the commercially available 2-Amino-6-(trifluoromethyl)pyridine. The core of this strategy involves an initial N-oxidation, followed by a photochemical valence isomerization to regioselectively install the hydroxyl group at the C3 position. This guide offers a deep dive into the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and discusses the rationale behind the chosen methodology, thereby serving as a valuable resource for the synthesis of this and structurally related compounds.

Introduction: The Significance of the 2-Aminopyridin-3-ol Scaffold

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of an amino group at the 2-position and a hydroxyl group at the 3-position creates a unique electronic and structural environment conducive to molecular recognition by biological targets. Furthermore, the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, 2-Amino-6-(trifluoromethyl)pyridin-3-ol represents a highly valuable building block for the discovery of novel therapeutic agents. This guide elucidates a plausible and efficient synthetic route to this target molecule, addressing the inherent challenges of regioselective functionalization of the electron-deficient pyridine ring.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Amino-6-(trifluoromethyl)pyridin-3-ol is proposed to proceed via a two-step sequence, as illustrated below. This strategy leverages the commercially available starting material, 2-Amino-6-(trifluoromethyl)pyridine, and employs a photochemical rearrangement to achieve the desired C3-hydroxylation.

Caption: Proposed two-step synthesis of 2-Amino-6-(trifluoromethyl)pyridin-3-ol.

Step 1: N-Oxidation of 2-Amino-6-(trifluoromethyl)pyridine

Rationale and Mechanistic Considerations

The initial step involves the oxidation of the pyridine nitrogen of 2-Amino-6-(trifluoromethyl)pyridine to its corresponding N-oxide. This transformation is crucial as it sets the stage for the subsequent photochemical rearrangement. The pyridine ring in the starting material is electronically complex, featuring an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group. The nitrogen atom's lone pair is less available for oxidation compared to unsubstituted pyridine due to the inductive effect of the trifluoromethyl group. Therefore, a potent oxidizing agent is required.

A combination of trifluoroacetic anhydride (TFAA) and hydrogen peroxide-urea adduct (UHP) is a well-established system for the N-oxidation of electron-poor pyridines.[1] This mixture in situ generates the highly electrophilic peroxytrifluoroacetic acid, which readily oxidizes the pyridine nitrogen.

A potential complication in this step is the oxidation of the exocyclic amino group. While the pyridine nitrogen is generally more nucleophilic, side reactions are possible. To circumvent this, protection of the amino group, for instance as an acetamide, could be considered. However, for the sake of atom economy and procedural simplicity, a direct oxidation is proposed initially, with the understanding that optimization may be required.

Detailed Experimental Protocol: N-Oxidation

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 | 162.11 | 10 |

| Hydrogen Peroxide-Urea (UHP) | 124-43-6 | 94.07 | 30 |

| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | 210.03 | 20 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |

Procedure:

-

To a stirred solution of 2-Amino-6-(trifluoromethyl)pyridine (1.62 g, 10 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add hydrogen peroxide-urea adduct (2.82 g, 30 mmol).

-

Slowly add trifluoroacetic anhydride (2.8 mL, 20 mmol) dropwise to the suspension over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-Amino-6-(trifluoromethyl)pyridine N-oxide.

Step 2: Photochemical Valence Isomerization

Rationale and Mechanistic Insights

The C–H hydroxylation at the C3 position of a pyridine ring is a challenging transformation due to the inherent electronic properties of the heterocycle.[2] A powerful method to achieve this is through the photochemical valence isomerization of pyridine N-oxides.[3][4] This reaction proceeds via a high-energy oxaziridine intermediate, which then rearranges to introduce the oxygen atom at the C3 position.

The proposed mechanism is as follows:

Caption: Simplified mechanism of photochemical C3-hydroxylation of pyridine N-oxides.

Irradiation of the pyridine N-oxide with UV light (typically at 254 nm) promotes it to an excited state, which then isomerizes to a highly strained oxaziridine intermediate.[3][5] This intermediate can then undergo further rearrangement to a dearomatized epoxide. An acid promoter, such as acetic acid, facilitates the final ring-opening and tautomerization to the stable 3-hydroxypyridine product.[4] For the substrate , the electronic effects of the amino and trifluoromethyl groups may influence the regioselectivity of the hydroxylation, but the C3 position is a likely outcome based on literature precedents.[3]

Detailed Experimental Protocol: Photochemical Hydroxylation

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 2-Amino-6-(trifluoromethyl)pyridine N-oxide | - | 178.11 | 5 |

| Acetic Acid | 64-19-7 | 60.05 | 15 |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 920-66-1 | 168.04 | 25 mL |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |

Procedure:

-

In a quartz reaction vessel, dissolve 2-Amino-6-(trifluoromethyl)pyridine N-oxide (0.89 g, 5 mmol) and acetic acid (0.86 mL, 15 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (25 mL).

-

Purge the solution with argon for 15 minutes to remove dissolved oxygen.

-

Seal the vessel and place it in a photochemical reactor equipped with a 254 nm UV lamp.

-

Irradiate the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by LC-MS.

-

Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford the final product, 2-Amino-6-(trifluoromethyl)pyridin-3-ol.

Summary and Outlook

This guide has outlined a robust and mechanistically sound two-step synthesis for 2-Amino-6-(trifluoromethyl)pyridin-3-ol from a readily available starting material. The proposed pathway, involving N-oxidation followed by photochemical rearrangement, provides a strategic approach to overcome the challenges associated with the direct C3-hydroxylation of such a substituted pyridine ring. The detailed protocols provided herein serve as a solid foundation for the laboratory synthesis of this valuable compound. Further optimization of reaction conditions, particularly for the N-oxidation step to maximize yield and minimize side reactions, may be beneficial. This synthetic route opens avenues for the generation of a library of related aminopyridinol derivatives for applications in drug discovery and materials science.

References

-

Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. Available at: [Link]

-

Cai, C.-Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

-

Cai, C.-Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PubMed Central. Available at: [Link]

-

Xiong, H., et al. (2021). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Thieme. Available at: [Link]

-

Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. ACS Publications. Available at: [Link]

-

Pan, X., et al. (2011). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Letters, 13(17), 4680–4683. Available at: [Link]

-

Gomez, D., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 30(24), 4776. Available at: [Link]

-

Gajewski, P., et al. (2022). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv. Available at: [Link]

-

Cai, C.-Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

-

Bagley, M. C., et al. (2004). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Tetrahedron Letters, 45(42), 7843-7846. Available at: [Link]

-

Ismail, M. T., & Hoffmann, H. M. (2003). A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate. ChemInform, 34(12). Available at: [Link]

-

Cai, C.-Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PubMed. Available at: [Link]

-

Gomez, D., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Available at: [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)pyridin-3-ol and Its Isomeric Analogs

A Note to the Researcher: Extensive investigation for detailed chemical and physical properties of 2-Amino-6-(trifluoromethyl)pyridin-3-ol has revealed a significant lack of publicly available experimental or computational data for this specific molecule. It is not listed in major chemical supplier catalogs or comprehensive chemical databases under a specific CAS number. This suggests that 2-Amino-6-(trifluoromethyl)pyridin-3-ol is either a novel compound, has been synthesized but not widely reported, or is an uncommon intermediate.

Therefore, this guide will provide a detailed technical overview of its closely related and well-documented isomers: 3-Amino-6-(trifluoromethyl)pyridin-2-ol and 2-Amino-6-(trifluoromethyl)pyridine . By examining the properties and synthesis of these analogs, researchers can infer potential characteristics and synthetic routes for the target compound, 2-Amino-6-(trifluoromethyl)pyridin-3-ol.

Structural Comparison of Isomers

The positioning of the amino and hydroxyl groups on the pyridine ring significantly influences the electronic and steric properties of these molecules, which in turn dictates their reactivity, physical properties, and biological activity.

Caption: Molecular structures of the target compound and its isomers.

Isomer 1: 3-Amino-6-(trifluoromethyl)pyridin-2-ol

While experimental data is scarce, computational data for 3-Amino-6-(trifluoromethyl)pyridin-2-ol (CAS No. 944904-43-2) is available and provides valuable insights into its physicochemical properties.

Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H5F3N2O | PubChem[1] |

| Molecular Weight | 178.11 g/mol | PubChem[1] |

| IUPAC Name | 3-amino-6-(trifluoromethyl)-1H-pyridin-2-one | PubChem[1] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 178.03539727 Da | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Isomer 2: 2-Amino-6-(trifluoromethyl)pyridine

This isomer (CAS No. 34486-24-3) is commercially available and has been more extensively characterized.[2][3][4][5][6][7][8][9]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H5F3N2 | ECHEMI[2], Sigma-Aldrich |

| Molecular Weight | 162.11 g/mol | Sigma-Aldrich |

| Appearance | White to light-grey amorphous powder or beige-greyish crystals | Thermo Fisher Scientific[8] |

| Melting Point | 85-89 °C | ECHEMI[2], LookChem[7] |

| Boiling Point | 192.1 °C at 760 mmHg | ECHEMI[2], LookChem[7] |

| Density | 1.4 ± 0.1 g/cm³ | ECHEMI[2] |

| Solubility | Soluble in Methanol | LookChem[7] |

Spectroscopic Data

-

¹H NMR: Aromatic protons on the pyridine ring, and a broad singlet for the amino (-NH2) protons.

-

¹³C NMR: Signals corresponding to the carbons of the pyridine ring and the trifluoromethyl group.

-

¹⁹F NMR: A singlet for the trifluoromethyl (-CF3) group.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-N stretching, C=C and C=N stretching of the aromatic ring, and strong C-F stretching bands.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 162.11.

Safety and Handling

Hazard Classification: [9]

-

Acute Toxicity, Oral: Category 3 (Toxic if swallowed)[6]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[6]

-

Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[6]

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.[6]

-

Use only in a well-ventilated area.[6]

-

Wash hands thoroughly after handling.[6]

-

Store in a well-ventilated place. Keep container tightly closed.[6]

Potential Synthesis Strategies

Given the lack of a specific reported synthesis for 2-Amino-6-(trifluoromethyl)pyridin-3-ol, a hypothetical synthetic route can be proposed based on established pyridine chemistry. A plausible approach would involve the multi-step synthesis from a suitable pyridine precursor.

Caption: Hypothetical synthesis pathway for 2-Amino-6-(trifluoromethyl)pyridin-3-ol.

Causality Behind Experimental Choices:

-

Nitration: The introduction of a nitro group is a common strategy to functionalize the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the ring nitrogen will direct the nitration to the 3-position.

-

Nucleophilic Hydroxylation: The chloro group at the 2-position can be displaced by a hydroxide ion under suitable conditions to introduce the hydroxyl group. The presence of the electron-withdrawing nitro and trifluoromethyl groups facilitates this nucleophilic aromatic substitution.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to a primary amine. Standard reduction methods such as catalytic hydrogenation or using metals in acidic media are typically effective for this transformation.

Applications in Drug Discovery and Medicinal Chemistry

Trifluoromethylated pyridines are crucial building blocks in modern medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[10] Substituted aminopyridines are known to exhibit a wide range of biological activities and serve as inhibitors for enzymes like nitric oxide synthases.[11]

While there is no specific information on the applications of 2-Amino-6-(trifluoromethyl)pyridin-3-ol, its structural motifs suggest potential as a scaffold in the development of novel therapeutics, particularly as kinase inhibitors or in other roles where hydrogen bonding and aromatic interactions are key.

Conclusion

This technical guide has provided a comprehensive overview of the available information for 2-Amino-6-(trifluoromethyl)pyridin-3-ol and its close isomers. Due to the scarcity of data on the target compound, this guide has focused on providing detailed information on 3-Amino-6-(trifluoromethyl)pyridin-2-ol and 2-Amino-6-(trifluoromethyl)pyridine to serve as a valuable resource for researchers. The presented data on physicochemical properties, safety, and potential synthetic strategies for these analogs should aid in the design of future research involving 2-Amino-6-(trifluoromethyl)pyridin-3-ol.

References

Sources

- 1. 3-Amino-6-(trifluoromethyl)pyridin-2-ol | C6H5F3N2O | CID 39871634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. jrmedichem.com [jrmedichem.com]

- 4. 2-Amino-6-(trifluoromethyl)pyridine | CAS#:34486-24-3 | Chemsrc [chemsrc.com]

- 5. labsolu.ca [labsolu.ca]

- 6. fishersci.com [fishersci.com]

- 7. Cas 34486-24-3,2-Amino-6-(trifluoromethyl)pyridine | lookchem [lookchem.com]

- 8. L19443.MC [thermofisher.com]

- 9. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 11. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-(trifluoromethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of a Novel Pyridine Derivative

This document provides an in-depth technical guide to the spectroscopic characterization of 2-Amino-6-(trifluoromethyl)pyridin-3-ol, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The amino and hydroxyl functionalities offer versatile points for further chemical modification and interaction with biological targets.

-

Predictive Spectroscopic Analysis: Based on established principles of spectroscopy and data from analogous structures, we will predict the expected spectral characteristics of 2-Amino-6-(trifluoromethyl)pyridin-3-ol across various analytical techniques.

-

Methodological Best Practices: We will provide detailed, field-proven protocols for acquiring high-quality spectroscopic data, ensuring that researchers can generate reliable and reproducible results for this compound and its derivatives.

This dual approach ensures that this guide serves as both a predictive tool and a practical handbook for the spectroscopic elucidation of this important chemical entity.

Molecular Structure and Physicochemical Properties

2-Amino-6-(trifluoromethyl)pyridin-3-ol can exist in tautomeric equilibrium with its keto form, 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one. The predominant tautomer can be influenced by the solvent and physical state (solid vs. solution). For the purpose of this guide, we will consider both forms.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂O | PubChem CID: 39871634 |

| Molecular Weight | 178.11 g/mol | PubChem CID: 39871634 |

| CAS Number | 944904-43-2 | PubChem CID: 39871634 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of the atoms within a molecule. For 2-Amino-6-(trifluoromethyl)pyridin-3-ol, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic. Its ability to form hydrogen bonds will help in observing the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups, which might otherwise be broadened or unobservable in other solvents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.5 - 10.5 | br s | 1H | OH | The acidic proton of the hydroxyl group is expected to appear as a broad singlet at a downfield chemical shift, characteristic of phenolic protons in DMSO-d₆. |

| ~ 7.0 - 7.2 | d | 1H | H4 | The proton at position 4 is expected to be a doublet due to coupling with the proton at position 5. The electron-donating effect of the amino group and the electron-withdrawing effect of the trifluoromethyl group will influence its precise shift. |

| ~ 6.5 - 6.7 | d | 1H | H5 | The proton at position 5 will be a doublet, coupled to the H4 proton. It is expected to be at a more upfield position compared to H4 due to the stronger electron-donating effect of the adjacent amino group. |

| ~ 5.0 - 5.5 | br s | 2H | NH₂ | The protons of the primary amino group will likely appear as a broad singlet. The chemical shift can vary depending on concentration and temperature. |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C3 | The carbon bearing the hydroxyl group is expected to be significantly downfield due to the deshielding effect of the oxygen atom. |

| ~ 145 - 150 | C6 | The carbon attached to the trifluoromethyl group will be downfield and will likely appear as a quartet due to coupling with the three fluorine atoms. |

| ~ 140 - 145 | C2 | The carbon bearing the amino group will be downfield due to the electronegativity of the nitrogen atom. |

| ~ 120 - 125 (q, ¹JCF ≈ 270 Hz) | CF₃ | The carbon of the trifluoromethyl group will show a characteristic quartet with a large one-bond C-F coupling constant. |

| ~ 115 - 120 | C4 | Aromatic carbon deshielded by the adjacent nitrogen and trifluoromethyl group. |

| ~ 110 - 115 | C5 | Aromatic carbon shielded by the adjacent amino group. |

Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -65 | s | CF₃ | The chemical shift of the CF₃ group on an aromatic ring typically falls in this range, relative to a standard like CFCl₃. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands (Solid State, KBr)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3300 - 3100 | Medium | N-H Stretch | Amino (-NH₂) |

| 1640 - 1600 | Medium | N-H Bend | Amino (-NH₂) |

| 1600 - 1450 | Medium to Strong | C=C and C=N Stretch | Pyridine Ring |

| 1350 - 1150 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1250 - 1150 | Strong | C-O Stretch | Phenolic Hydroxyl |

Experimental Protocol for IR Data Acquisition (FTIR-ATR)

Caption: Workflow for FTIR-ATR data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyridine ring.

Predicted UV-Vis Absorption (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~ 230 - 250 | High | π → π |

| ~ 280 - 320 | Medium | n → π |

Experimental Protocol for UV-Vis Data Acquisition

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of 2-Amino-6-(trifluoromethyl)pyridin-3-ol. The detailed experimental protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data for this molecule. The acquisition and publication of a complete, experimentally verified dataset for this compound would be a valuable contribution to the scientific community, particularly for those engaged in the design and synthesis of novel fluorinated heterocyclic compounds for pharmaceutical and agrochemical applications.

References

-

PubChem. 3-Amino-6-(trifluoromethyl)pyridin-2-ol. National Center for Biotechnology Information. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Solubility Profiling of 2-Amino-6-(trifluoromethyl)pyridin-3-ol: A Methodological Framework for Pre-formulation and Process Development

An In-depth Technical Guide

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and the ultimate success of a therapeutic agent. This technical guide addresses the solubility of 2-Amino-6-(trifluoromethyl)pyridin-3-ol, a heterocyclic compound with functional groups suggesting complex solubility behavior. While specific quantitative solubility data for this molecule is not extensively documented in public literature, this whitepaper provides a comprehensive framework for its systematic determination in relevant organic solvents. We will delve into the structural analysis of the molecule to predict its solubility tendencies, present a detailed, field-proven experimental protocol for accurate solubility measurement, and discuss the rationale behind solvent selection for robust pre-formulation and process chemistry studies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding and a practical approach to characterizing this, and similar, novel chemical entities.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone attribute. For an API to be effective, it must first dissolve in physiological fluids to be absorbed into systemic circulation. Poor solubility can lead to low and erratic bioavailability, therapeutic inconsistency, and significant formulation hurdles.

Beyond its biopharmaceutical implications, solubility in organic solvents is paramount for the practical aspects of drug manufacturing, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining the desired crystalline form (polymorph) with high purity.

-

Formulation: In developing liquid dosage forms or advanced delivery systems like amorphous solid dispersions, understanding the API's solubility in various organic solvents is a prerequisite.

-

Analytical Method Development: Solubility data informs the choice of mobile phases in chromatographic techniques like HPLC.

This guide focuses on 2-Amino-6-(trifluoromethyl)pyridin-3-ol, providing the necessary theoretical grounding and actionable protocols to empower researchers to thoroughly characterize its solubility profile.

Physicochemical Analysis and Solubility Prediction

A molecule's structure provides invaluable clues to its solubility behavior.[1] The structure of 2-Amino-6-(trifluoromethyl)pyridin-3-ol features a combination of functional groups that dictate its interactions with different solvents:

-

Pyridine Ring: A heterocyclic aromatic system that can participate in π-π stacking interactions. The nitrogen atom is weakly basic.

-

Amino Group (-NH₂): A primary amine that is a hydrogen bond donor and can act as a weak base.

-

Hydroxyl Group (-OH): A phenolic hydroxyl group that is weakly acidic and is a strong hydrogen bond donor and acceptor.

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that increases lipophilicity and reduces the basicity of the pyridine ring nitrogen. It does not participate in hydrogen bonding.

The presence of both hydrogen bond donating (-NH₂, -OH) and accepting (-OH, pyridine N) sites suggests that 2-Amino-6-(trifluoromethyl)pyridin-3-ol will exhibit favorable solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF). Conversely, the trifluoromethyl group and the aromatic ring contribute to lipophilicity, suggesting some degree of solubility in less polar solvents. The molecule's amphipathic nature, possessing both polar and non-polar characteristics, makes its solubility highly dependent on the specific solvent environment.

Strategic Selection of Organic Solvents for Screening

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of an API. The choice of solvents should span a range of polarities and hydrogen bonding capabilities. The following table outlines a recommended starting panel of organic solvents for the initial solubility screening of 2-Amino-6-(trifluoromethyl)pyridin-3-ol, categorized by their functional class.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Protic Solvents | Methanol, Ethanol | Capable of donating and accepting hydrogen bonds, likely to effectively solvate the -OH and -NH₂ groups. |

| Isopropanol (IPA) | Lower polarity than methanol/ethanol; explores the effect of alkyl chain length on solubility. | |

| Polar Aprotic | Acetonitrile (ACN) | Possesses a strong dipole moment but does not donate hydrogen bonds; useful for assessing dipolar interactions. |

| Acetone | A ketone that is a good hydrogen bond acceptor. | |

| Dimethyl Sulfoxide (DMSO) | A highly polar, aprotic solvent with strong hydrogen bond accepting capability, often a "super solvent". | |

| Ethyl Acetate | An ester of moderate polarity, common in organic synthesis and formulation.[2] | |

| Non-Polar | Toluene | An aromatic solvent, useful for evaluating solubility driven by π-π interactions with the pyridine ring. |

| Dichloromethane (DCM) | A chlorinated solvent capable of dissolving a wide range of organic compounds. | |

| Heptane/Hexane | Aliphatic hydrocarbons; expected to have very low solubility, serving as a baseline for non-polar interactions. |

Experimental Determination of Equilibrium Solubility

The gold standard for determining equilibrium solubility is the shake-flask method .[3] This method involves generating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute. The protocol must be executed with precision to ensure that a true equilibrium has been reached and that the solid phase in equilibrium with the solution is correctly identified.

Experimental Workflow: Shake-Flask Method

The logical flow of the shake-flask method is designed to ensure the creation of a saturated solution at equilibrium, followed by accurate quantification.

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment:

-

2-Amino-6-(trifluoromethyl)pyridin-3-ol (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent quantitative technique.

Procedure:

-

Preparation of Stock Standard for HPLC:

-

Accurately weigh approximately 5-10 mg of 2-Amino-6-(trifluoromethyl)pyridin-3-ol into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent (e.g., 50:50 Acetonitrile:Water) in which the compound is freely soluble. This will serve as the stock solution for the calibration curve.

-

-

Preparation of Calibration Curve:

-

Perform serial dilutions of the stock standard to prepare at least five calibration standards spanning the expected solubility range.

-

Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.995.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of solid 2-Amino-6-(trifluoromethyl)pyridin-3-ol to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 10-20 mg).

-

To each vial, add a known volume (e.g., 2.0 mL) of a single organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a constant speed for at least 24 hours. A 48- or 72-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase with additional shaking time).

-

-

Sample Processing and Analysis:

-

After equilibration, remove the vials and let them stand for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microscopic particles.

-

Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Data Calculation:

-

Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original solubility in the organic solvent using the following formula:

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

-

Solid Phase Characterization (Trustworthiness Step):

-

After the experiment, recover the remaining solid from the vials.

-

Analyze the solid using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

-

This step is crucial to verify that the compound has not changed its crystalline form (polymorph) or transformed into a solvate during the experiment, ensuring the measured solubility corresponds to the initial solid form.

-

Conclusion

While direct, published solubility data for 2-Amino-6-(trifluoromethyl)pyridin-3-ol is scarce, a robust and reliable solubility profile can be readily established through the systematic application of the principles and protocols outlined in this guide. By combining a predictive analysis based on molecular structure with the meticulous execution of the shake-flask method, researchers can generate the high-quality data essential for making informed decisions in process development, formulation, and analytical science. This foundational knowledge is a critical enabler for advancing promising molecules through the development pipeline.

References

- Predicting drug solubility in organic solvents mixtures - Unipd. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).

- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate. (n.g.).

- API Solubility and Dissolution Enhancement Via Formulation - Sigma-Aldrich. (n.d.).

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (2018).

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. research.unipd.it [research.unipd.it]

- 3. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)pyridin-3-ol: A Valuable Heterocyclic Building Block

This technical guide provides a comprehensive overview of 2-Amino-6-(trifluoromethyl)pyridin-3-ol, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its fundamental chemical properties, synthesis strategies, and the rationale behind its growing importance in medicinal chemistry.

Compound Identification and Physicochemical Properties

2-Amino-6-(trifluoromethyl)pyridin-3-ol is a substituted pyridine derivative. A key characteristic of this molecule is its potential for tautomerism, existing in equilibrium with its keto form, 3-Amino-6-(trifluoromethyl)-1H-pyridin-2-one. This property is crucial for understanding its reactivity and biological interactions.

The incorporation of a trifluoromethyl (-CF3) group is a strategic choice in medicinal chemistry. This group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins, all of which are desirable attributes for drug candidates.[1]

Table 1: Key Identifiers and Physicochemical Properties of 2-Amino-6-(trifluoromethyl)pyridin-3-ol

| Property | Value | Source |

| Molecular Formula | C6H5F3N2O | PubChem[2] |

| Molecular Weight | 178.11 g/mol | PubChem[2] |

| CAS Number | 944904-43-2 (for tautomer 3-Amino-6-(trifluoromethyl)pyridin-2-ol) | PubChem[2] |

| IUPAC Name | 2-amino-6-(trifluoromethyl)pyridin-3-ol | N/A |

| Synonyms | 3-Amino-6-(trifluoromethyl)pyridin-2-ol; 3-AMINO-2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | PubChem[2] |

| XLogP3 | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[2] |

Synthesis Strategies and Methodologies

The synthesis of trifluoromethylpyridines often involves multi-step processes, starting from more readily available precursors. Common strategies include the introduction of the trifluoromethyl group onto a pre-formed pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing building block.[3]

One plausible synthetic approach for 2-Amino-6-(trifluoromethyl)pyridin-3-ol could involve the following conceptual workflow:

Caption: Conceptual workflow for the synthesis of 2-Amino-6-(trifluoromethyl)pyridin-3-ol.

Conceptual Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for a nucleophilic aromatic substitution reaction, a common step in the synthesis of substituted pyridines.

-

Reaction Setup : To a dry, inert-atmosphere reaction vessel, add the chlorinated pyridine precursor (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or NMP).

-

Nucleophile Addition : Add the nucleophile (e.g., sodium azide for subsequent reduction to an amine, or a protected hydroxylamine) (1.2 eq) to the reaction mixture.

-

Heating and Monitoring : Heat the reaction mixture to the appropriate temperature (typically 80-150 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Research

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. These properties include:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug molecule.

-

Increased Lipophilicity : The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability.[1]

-

Modulation of Basicity : The strong electron-withdrawing nature of the -CF3 group reduces the basicity of the pyridine nitrogen. This can be advantageous in drug design to avoid off-target interactions or to fine-tune the pKa of the molecule for optimal target engagement.

-

Bioisosteric Replacement : The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group.[1] This allows for the systematic modification of a lead compound to optimize its biological activity and physicochemical properties.

Derivatives of trifluoromethylpyridine have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology and as agents targeting infectious diseases. The presence of both an amino and a hydroxyl group on the pyridine ring of 2-Amino-6-(trifluoromethyl)pyridin-3-ol provides two key points for further chemical modification, making it a versatile building block for the synthesis of compound libraries for high-throughput screening.

Safety and Handling

Hazard Classifications (based on related compounds):

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5][6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

In case of exposure, seek immediate medical attention and show the safety data sheet of a related compound to the medical professional.

Conclusion

2-Amino-6-(trifluoromethyl)pyridin-3-ol represents a valuable and versatile building block for researchers in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group with amino and hydroxyl functionalities on a pyridine core provides a rich platform for the development of novel bioactive molecules. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for unlocking its full potential in research and development.

References

-

Acros PharmaTech Limited. (2018). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol. Retrieved from [Link]

-

Fujikawa, K., & Yokoyama, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 136–145. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

J. C. F. F. de Castro, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5519. Retrieved from [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8196–8200. Retrieved from [Link]

-

Lee, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. 3-Amino-6-(trifluoromethyl)pyridin-2-ol | C6H5F3N2O | CID 39871634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. acrospharma.co.kr [acrospharma.co.kr]

A-Z Guide to Trifluoromethylpyridines: From Foundational Discovery to Modern Synthesis and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl group to a pyridine scaffold represents a cornerstone of modern medicinal and agrochemical chemistry. This guide provides an in-depth exploration of trifluoromethylpyridines (TFMPs), tracing their history from the challenging early syntheses to the sophisticated methodologies available today. We will dissect the causal relationship between the unique physicochemical properties imparted by the -CF3 group and the enhanced biological activity and optimized pharmacokinetic profiles observed in TFMP-containing molecules. This text will detail key synthetic transformations, provide context for experimental choices, and highlight the extensive applications that have made this structural motif indispensable in the development of novel therapeutics and crop protection agents.

The Genesis of a Privileged Scaffold: Early Discovery and Synthetic Hurdles

While the first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, was reported in 1898, it took nearly half a century for this transformation to be successfully applied to the pyridine ring system.[1] The first reported synthesis of a trifluoromethylpyridine in 1947 marked a significant, albeit challenging, milestone.[1] Early methods were often fraught with difficulties, requiring harsh reaction conditions and yielding a mixture of products.

The pioneering approach was analogous to that used for benzotrifluoride, involving the chlorination and subsequent fluorination of picoline (methylpyridine).[1] This process, typically carried out in the vapor phase at high temperatures (>300°C), relied on the exhaustive chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (HALEX) reaction using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF3).[1][2]

These initial forays into TFMP synthesis underscored the inherent challenges:

-

Harsh Conditions: The high temperatures and corrosive reagents (e.g., HF, Cl2) required specialized, robust equipment and posed significant safety risks.

-

Lack of Selectivity: The reaction conditions often led to undesired chlorination on the pyridine ring itself, resulting in a mixture of chlorinated TFMP derivatives and other by-products.[1]

-

Limited Substrate Scope: These methods were largely restricted to simple, robust picoline derivatives, limiting the diversity of accessible TFMPs.

The diagram below illustrates the logic of this early, brute-force approach to TFMP synthesis.

Caption: Early vapor-phase synthesis of TFMPs.

These early methods, while historically significant, highlighted a clear need for more refined and selective synthetic strategies to unlock the full potential of the trifluoromethylpyridine scaffold.

The Evolution of Synthesis: A Tale of Three Strategies

The growing demand for TFMPs, particularly as key intermediates in the agrochemical industry, spurred the development of more sophisticated and versatile synthetic routes.[1][3] Modern approaches can be broadly categorized into three main strategies, each with its own advantages and applications.[1][4][5]

-

Halogen Exchange (HALEX) on Trichloromethylpyridines: A refinement of the original method, this remains a dominant industrial-scale strategy.

-

Pyridine Ring Construction: Building the pyridine ring from acyclic precursors that already contain a trifluoromethyl group.

-

Direct Trifluoromethylation: Introducing the -CF3 group directly onto a pre-formed pyridine ring.

Industrial Workhorse: The HALEX Reaction

The chlorine/fluorine exchange reaction is the most common industrial method for producing key TFMP intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1] These are crucial building blocks for numerous crop protection products.[1] The process involves reacting a (trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF), often under superatmospheric pressure and in the presence of a metal halide catalyst (e.g., FeCl3, FeF3, SnCl4) to improve efficiency and yield.[2][6]

Table 1: Comparison of HALEX Reaction Conditions

| Method | Phase | Temperature (°C) | Pressure | Catalyst | Key Features & Limitations |

| Stepwise Vapor-Phase | Gas | >300 | Atmospheric | Transition Metal (e.g., FeF3) | Allows for separation of chlorination and fluorination steps. High energy input.[1] |

| Simultaneous Vapor-Phase | Gas | >300 | Atmospheric | Transition Metal (e.g., FeF3) | One-step process for intermediates like 2,5-CTF. By-product formation is unavoidable.[1] |

| Liquid-Phase | Liquid | 150 - 250 | Superatmospheric (5-1200 psig) | Metal Halide (e.g., FeCl3) | More selective, higher yields, and operates at lower temperatures than vapor-phase.[2][6] |

Experimental Protocol: Liquid-Phase Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol is a generalized representation based on patented industrial methods.[2][6]

-

Reactor Charging: A suitable pressure reactor is charged with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount (1-10 mol%) of anhydrous iron(III) chloride (FeCl3).

-

HF Addition: The reactor is sealed and at least 3 molar equivalents of anhydrous liquid hydrogen fluoride (HF) are added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 170°C and 180°C. The pressure is maintained in the range of 15-1200 psig.

-

Monitoring: The reaction is monitored for the consumption of the starting material, typically over a period of 1 to 48 hours.

-

Work-up and Isolation: Upon completion, the reactor is cooled, and excess HF and generated HCl are carefully vented and collected. The crude product is then purified using standard techniques such as distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Constructing the Core: Cyclocondensation with -CF3 Building Blocks

An alternative and highly versatile strategy involves constructing the pyridine ring itself using acyclic starting materials that already incorporate the trifluoromethyl group.[4] This "building block" approach offers excellent control over the final substitution pattern and is particularly useful for accessing TFMPs that are difficult to synthesize via other methods.

A common method is the [3+3] cycloaddition, where a three-carbon component reacts with a three-atom component. For example, β-CF3-enones or β-CF3-acrylonitrile can react with oxime esters or other suitable partners in the presence of a catalyst (e.g., copper) to regioselectively produce trifluoromethylated pyridines.[4]

Caption: Pyridine synthesis via CF3-building blocks.

The Modern Approach: Direct Trifluoromethylation

In recent decades, significant advances have been made in methods for the direct introduction of a trifluoromethyl group into existing heterocyclic rings.[7][8] These reactions are of immense interest in drug discovery as they allow for late-stage functionalization, enabling the rapid synthesis of analog libraries from a common intermediate. These methods are generally categorized by the nature of the trifluoromethylating agent: radical, nucleophilic, or electrophilic. Modern methods often employ transition-metal catalysis to achieve high efficiency and selectivity.[8]

The Trifluoromethylpyridine Advantage in Drug Discovery and Agrochemicals

The prevalence of the TFMP moiety in pharmaceuticals and agrochemicals is a direct consequence of the profound and generally beneficial effects the trifluoromethyl group has on a molecule's properties.[5][9][10] The strategic incorporation of a -CF3 group can dramatically improve a compound's biological activity and pharmacokinetic profile.[9][11]

Key Physicochemical Effects of the -CF3 Group:

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, potentially leading to better absorption and tissue distribution.[9]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a -CF3 group can block oxidative metabolism at that position, increasing the drug's half-life.[9]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group alters the electron distribution of the pyridine ring, which can modulate the pKa and lead to stronger binding interactions with target proteins or enzymes.[9]

-

Conformational Control: The steric bulk of the -CF3 group can influence the molecule's preferred conformation, locking it into a bioactive shape.

These properties have been leveraged to create numerous successful commercial products. The first TFMP derivative introduced to the agrochemical market was the herbicide Fluazifop-butyl, and since then, over 20 TFMP-containing agrochemicals have been commercialized.[1][5] In the pharmaceutical realm, several TFMP-containing drugs have received market approval, with many more in clinical trials.[1][5]

Table 2: Selected Marketed Products Containing a Trifluoromethylpyridine Moiety

| Compound Name | Class | Application | Role of the TFMP Moiety |

| Fluazifop-butyl | Herbicide | Crop Protection | Enhances herbicidal activity and systemic properties.[1] |

| Flonicamid | Insecticide | Crop Protection | Crucial for insecticidal activity against sucking insects.[3] |

| Sulfoxaflor | Insecticide | Crop Protection | Contributes to potency and spectrum of activity.[3] |

| Apalutamide | Pharmaceutical | Anti-cancer (Prostate) | Improves metabolic stability and receptor binding affinity.[4][5] |

| Mavacoxib | Pharmaceutical | Anti-inflammatory (Veterinary) | Enhances COX-2 selectivity and pharmacokinetic profile.[4] |

Conclusion and Future Outlook

The journey of trifluoromethylpyridines from a laboratory curiosity born of harsh, high-temperature chemistry to a privileged scaffold in modern science is a testament to the relentless drive for synthetic innovation. The development of robust industrial-scale HALEX reactions, versatile building-block strategies, and precise direct trifluoromethylation methods has given chemists an unparalleled toolkit to access these valuable compounds. The unique combination of the pyridine ring's characteristics with the powerful physicochemical effects of the trifluoromethyl group ensures that TFMPs will continue to be a focal point of research and development.[1][12] As synthetic methodologies become even more sophisticated, we can anticipate the discovery of novel TFMP-containing molecules with enhanced efficacy and safety profiles, further solidifying their critical role in addressing global challenges in human health and food security.[13][14]

References

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]

-

Zhang, C., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3048. Available from: [Link]

-

Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(8), 939–964. Available from: [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11019-11030. Available from: [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Wang, X., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available from: [Link]

-

Gakh, A. A., & Shermolovich, Y. (2015). Trifluoromethylated Heterocycles. ResearchGate. Available from: [Link]

-

Li, G., et al. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications, 54(20), 2275-2292. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethylpyridine Advantage: Enhancing Chemical Synthesis. Available from: [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link]

- Imhäuser, K., et al. (1987). Preparation of (trifluoromethyl)pyridines. U.S. Patent No. 4,650,875. Washington, DC: U.S. Patent and Trademark Office.

- Imhäuser, K., et al. (1984). Preparation of (trifluoromethyl)pyridines. European Patent No. EP0110690A1. European Patent Office.

-

Jeschke, P. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1228-1238. Available from: [Link]

-

Kumar, V., et al. (2024). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. Available from: [Link]

-

Jeschke, P. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1228-1238. Available from: [Link]

-

Kumar, V., et al. (2024). Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. Available from: [Link]

-

Nano Seeker Pro. (2026). Exploring the Synthesis and Applications of 4-Trifluoromethylpyridine. Available from: [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci, 46(2), 125-142. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 7. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Introduction: The Trifluoromethylpyridine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Theoretical Properties of 2-Amino-6-(trifluoromethyl)pyridin-3-ol

Abstract: This technical guide provides a comprehensive theoretical and predictive analysis of 2-Amino-6-(trifluoromethyl)pyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document leverages established principles of physical organic chemistry, spectroscopic theory, and data from analogous structures to forecast its core properties. Key areas of focus include its tautomeric equilibrium, predicted physicochemical parameters (pKa, LogP), anticipated spectroscopic signatures (NMR, IR), and potential applications in drug discovery. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical validation of its acid dissociation constants and lipophilicity. The objective is to provide a robust foundational resource for researchers initiating studies on this promising molecule.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved therapeutic agents. Its nitrogen atom provides a key hydrogen bond acceptor and a site for ionization at physiological pH, influencing solubility and protein-ligand interactions. The strategic functionalization of the pyridine ring is a cornerstone of modern drug design.

The incorporation of a trifluoromethyl (-CF3) group, in particular, has become a widely used strategy to enhance the pharmacological profile of lead compounds.[1][2] The -CF3 group is a potent electron-withdrawing moiety, which can significantly modulate the pKa of nearby acidic or basic centers. Its lipophilic nature can improve metabolic stability by blocking sites of oxidative metabolism and enhance membrane permeability and binding affinity.[3] The combination of the pyridine core with an amino group, a hydroxyl group, and a trifluoromethyl substituent, as seen in 2-Amino-6-(trifluoromethyl)pyridin-3-ol, creates a molecule with a rich and complex electronic and chemical profile, making it a compelling candidate for investigation in drug discovery programs.[4]

Molecular Profile and Theoretical Physicochemical Properties

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical theoretical property of hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form.[1] 2-Amino-6-(trifluoromethyl)pyridin-3-ol is expected to exist in equilibrium with its tautomer, 2-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-3-one. This phenomenon is a subset of keto-enol tautomerism and is fundamental to the molecule's reactivity, hydrogen bonding potential, and interaction with biological targets.[5][6] The equilibrium position is influenced by factors such as solvent polarity and pH. While the pyridinol form maintains the aromaticity of the ring, the pyridone form contains a highly polarized amide-like system.

Caption: Tautomeric equilibrium of the title compound.

Predicted Physicochemical Properties

The properties in the table below are predicted based on the compound's structure and data from analogous molecules. The strong electron-withdrawing nature of the -CF3 group is expected to lower the basicity (pKa) of the pyridine nitrogen and the amino group while increasing the acidity of the hydroxyl group compared to unsubstituted analogs.

| Property | Predicted Value | Rationale / Notes |

| Molecular Formula | C₆H₅F₃N₂O | - |

| Molecular Weight | 178.11 g/mol | Calculated from the molecular formula. |

| Predicted LogP | ~1.5 - 2.0 | The lipophilic -CF3 group increases LogP, while the -OH and -NH₂ groups decrease it. The value is an estimate based on analogs like 2-Amino-6-(trifluoromethyl)pyridine (XLogP3: 1.4).[7][8] |

| Predicted pKa₁ | ~2.0 - 3.0 | (Pyridinium ion). The pyridine nitrogen's basicity is significantly reduced by the adjacent electron-withdrawing -CF3 group. |

| Predicted pKa₂ | ~7.5 - 8.5 | (Phenolic proton). The acidity of the -OH group is enhanced by the electron-withdrawing -CF3 group and the pyridine ring. |

| Predicted pKa₃ | < 2.0 | (Protonated amino group). The basicity of the exocyclic amino group is also expected to be very low. |

Anticipated Spectroscopic & Analytical Profile

This section outlines the expected spectroscopic features of 2-Amino-6-(trifluoromethyl)pyridin-3-ol. These predictions are based on established principles of NMR and IR spectroscopy for substituted pyridine derivatives.[3][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The pyridine ring is expected to show two coupled aromatic protons. Due to the substituents, they would likely appear as doublets in the δ 6.5-8.0 ppm range. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group. Broad signals for the -NH₂ and -OH protons would also be present, with their chemical shifts being highly dependent on solvent and concentration.

-

¹³C NMR: Six distinct carbon signals are expected. The carbon attached to the -CF3 group will show a characteristic quartet due to C-F coupling and will be shifted downfield (δ ~145-155 ppm). The carbon atoms attached to the oxygen and nitrogen atoms will also be significantly shifted.

-

¹⁹F NMR: A singlet is expected for the -CF3 group, as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region.

-

N-H Stretch: Two sharp peaks (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.[11]

-

C=C and C=N Stretches: Aromatic ring stretching vibrations between 1400-1650 cm⁻¹.

-

C-F Stretches: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

In a high-resolution mass spectrum, the compound is expected to show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its exact mass (178.0354 g/mol ).

Proposed Retrosynthetic Pathway

A plausible synthesis could involve the construction of the substituted pyridine ring or the late-stage functionalization of a pre-existing trifluoromethylpyridine core. One potential route involves the nucleophilic substitution of a halogen on a pyridine ring, followed by nitration and subsequent reduction and hydroxylation steps.

Caption: Experimental workflow for pKa determination.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01). [2]2. Solution Preparation:

-

Prepare a standardized ~0.1 M NaOH solution and a ~0.1 M HCl solution.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.

-

Accurately weigh the compound and dissolve it in the 0.15 M KCl solution to a final concentration of approximately 1 mM.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a jacketed titration vessel maintained at 25°C.

-

Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere. [12] * Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

If determining both acidic and basic pKa's, first titrate the solution with 0.1 M HCl to ~pH 2.

-

Begin the titration by adding small, precise aliquots of 0.1 M NaOH. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Calculate the first and second derivatives of the titration curve to accurately identify the equivalence points (inflection points).

-

The pH at the half-equivalence point for each dissociation step corresponds to the pKa value.

-

Protocol: Measurement of LogP via Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of the compound, a key measure of its lipophilicity.

Rationale: The shake-flask method is the "gold standard" for LogP determination. [7][13]It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) at equilibrium. The ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase gives the partition coefficient (P). LogP is a critical parameter in drug discovery as it affects solubility, permeability, and plasma protein binding. [14]Pre-saturating the solvents is essential to ensure the volumes of the two phases do not change during the experiment.

Caption: Experimental workflow for LogP determination.

Step-by-Step Methodology:

-

Solvent Preparation:

-

Prepare a suitable aqueous buffer (e.g., 0.01 M phosphate buffer, pH 7.4).

-

Pre-saturate the n-octanol by shaking it with the aqueous buffer for 24 hours and then allowing the phases to separate. Discard the aqueous phase.

-

Pre-saturate the aqueous buffer by shaking it with n-octanol. Discard the octanol phase. This ensures mutual saturation.

-

-

Partitioning:

-

Add equal volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer to a separation funnel.

-

Add a small amount of a concentrated stock solution of the compound to achieve a final concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.

-

-

Phase Separation and Sampling:

-

Allow the funnel to stand undisturbed until the two phases have completely separated.

-

Carefully collect a sample from both the upper (octanol) and lower (aqueous) phases. It may be necessary to centrifuge the samples to ensure complete separation.

-

-

Concentration Measurement and Calculation:

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV, creating a calibration curve if necessary.

-

Calculate the partition coefficient: P = [Concentration in Octanol] / [Concentration in Aqueous].

-

The LogP is the base-10 logarithm of P.

-

Conclusion and Future Directions

2-Amino-6-(trifluoromethyl)pyridin-3-ol represents a molecule with high theoretical potential for applications in medicinal chemistry and drug discovery. Its predicted physicochemical properties—shaped by the interplay of its amino, hydroxyl, and potent electron-withdrawing trifluoromethyl groups—suggest a balanced profile of lipophilicity and hydrogen-bonding capacity. The anticipated tautomeric equilibrium adds a layer of chemical complexity that could be exploited in rational drug design.

The immediate future work on this compound should focus on the empirical validation of the properties predicted in this guide. The successful synthesis and subsequent characterization using the protocols outlined herein will provide the critical data needed to confirm its structure and physicochemical nature. Following this, screening against relevant biological targets, informed by its structural similarity to known inhibitors, would be a logical next step in exploring its therapeutic potential.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]

-

The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

-

2-Amino-6-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Hydroxypyridine-Pyridone Tautomerism. (2010, February 11). YouTube. Retrieved January 21, 2026, from [Link]

-